
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has demonstrated promising results in preclinical and clinical studies. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors.
Mechanism of Action
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the mutant EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death. The compound has been shown to be selective for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have potent anti-tumor activity in preclinical studies. The compound has also been shown to have a favorable safety profile, with manageable adverse events in clinical trials. The most common adverse events associated with Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone include diarrhea, rash, and nausea.
Advantages and Limitations for Lab Experiments
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments. The compound has high potency and selectivity for mutant EGFR, which makes it an ideal tool for studying EGFR signaling pathways. However, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone research. One direction is to explore the use of the compound in combination with other targeted therapies for the treatment of NSCLC. Another direction is to investigate the potential of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in clinical settings.
Synthesis Methods
The synthesis of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with 2-(dimethylamino)ethylamine to form 4-(2-(dimethylamino)ethylamino)-3-nitropyridine. This intermediate is then reacted with 2,3-dihydro-1H-pyrido[4,3-b]pyrimidin-5-amine to form Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. The compound is then purified and characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical studies for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors, such as gefitinib and erlotinib. In clinical trials, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has demonstrated promising results in patients with EGFR T790M mutation-positive NSCLC.
properties
IUPAC Name |
pyridin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(10-3-1-4-14-7-10)18-8-11(9-18)17-13-15-5-2-6-16-13/h1-7,11H,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBSRDFPXLFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(4-methylphenyl)-2-oxoethyl]amino)butanoic acid](/img/structure/B2618095.png)

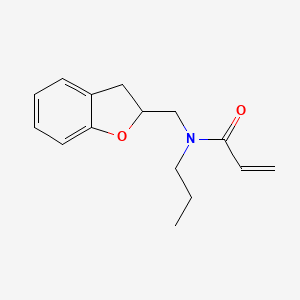
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2618099.png)
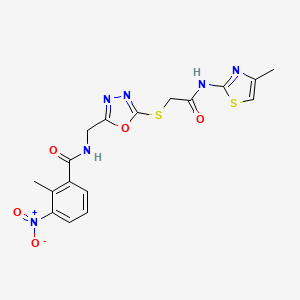

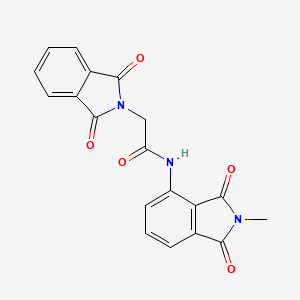

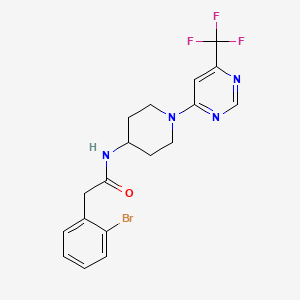
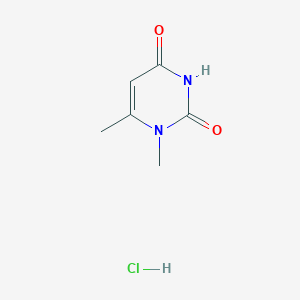
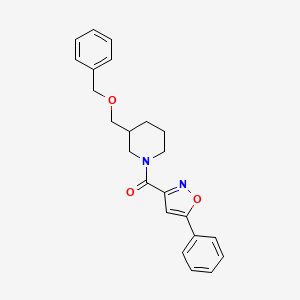

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)